molecular formula C11H8N2O B13953980 2-methoxy-3-Quinolinecarbonitrile CAS No. 28448-09-1

2-methoxy-3-Quinolinecarbonitrile

Cat. No.: B13953980
CAS No.: 28448-09-1
M. Wt: 184.19 g/mol
InChI Key: MDRKEUXLMJBPCY-UHFFFAOYSA-N
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Description

2-Methoxy-3-Quinolinecarbonitrile is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a quinoline ring substituted with a methoxy group at the 2-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-Quinolinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methoxyacetaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-Quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-3-Quinolinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-Quinolinecarbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The cyano group can form hydrogen bonds with target proteins, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

  • 2-Chloro-7-methoxy-3-quinolinecarbonitrile
  • 6-Methoxy-2-quinolinecarbonitrile
  • 3-Quinolinecarbonitrile

Comparison: 2-Methoxy-3-Quinolinecarbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and materials science .

Properties

CAS No.

28448-09-1

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,1H3

InChI Key

MDRKEUXLMJBPCY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C#N

Origin of Product

United States

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